5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid
Description
Chemical Classification and Nomenclature
5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid represents a sophisticated example of heterocyclic chemistry, combining two distinct nitrogen-containing ring systems within a single molecular framework. This compound belongs to the broader class of heterocyclic compounds, specifically categorized as a pyridine derivative that incorporates a pyrrolidine substituent. The chemical structure features a six-membered pyridine ring with a carboxylic acid functional group positioned at the 2-position and a five-membered pyrrolidine ring attached at the 5-position of the pyridine core.
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being this compound. Alternative nomenclature systems have generated several synonyms, including 5-pyrrolidin-1-ylpyridine-2-carboxylic acid, 2-Carboxy-5-(pyrrolidin-1-yl)pyridine, and 1-(6-Carboxypyridin-3-yl)pyrrolidine. The compound is also recognized by its alternative designation as 5-(Pyrrolidin-1-yl)picolinic acid, reflecting the picolinic acid structural foundation. This nomenclature diversity demonstrates the compound's significance across multiple chemical classification systems and research contexts.
The molecular structure exhibits specific stereochemical characteristics that define its chemical behavior and biological activity. The pyrrolidine ring adopts a puckered conformation due to its saturated five-membered ring structure, while the pyridine ring maintains planarity consistent with aromatic systems. The carboxylic acid group at the 2-position creates opportunities for hydrogen bonding and ionic interactions, significantly influencing the compound's solubility and reactivity profile. These structural elements combine to create a molecule with moderate polarity and the capacity for diverse chemical transformations.
The chemical classification extends beyond simple structural description to encompass functional group analysis and reactivity patterns. The compound contains both basic nitrogen atoms within the pyrrolidine ring and the pyridine ring, alongside an acidic carboxylic acid group, creating an amphoteric character. This dual nature enables the molecule to participate in acid-base reactions, coordinate with metal ions, and engage in various synthetic transformations. The presence of the pyrrolidine nitrogen as a tertiary amine provides a nucleophilic site for chemical reactions, while the pyridine nitrogen contributes to the overall electronic character of the aromatic system.
Historical Context in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of heterocyclic chemistry advancement, particularly the evolution of pyridine and pyrrolidine chemistry research. Pyridine itself was first isolated in 1849 by Scottish scientist Thomas Anderson from coal tar, marking a pivotal moment in heterocyclic chemistry development. Anderson named the compound pyridine after the Greek word for fire, reflecting its origin from high-temperature pyrolysis processes. This discovery established the foundation for subsequent pyridine derivative research that would eventually lead to compounds like this compound.
The structural elucidation of pyridine occurred decades after its initial discovery, with Wilhelm Körner and James Dewar proposing in 1869 and 1871 respectively that pyridine possessed a benzene-like hexagonal ring structure with one carbon-hydrogen unit replaced by nitrogen. This structural understanding was confirmed through reduction experiments that converted pyridine to piperidine, definitively establishing the aromatic six-membered nitrogen heterocycle framework. The confirmation of pyridine's structure opened pathways for systematic synthesis of pyridine derivatives, including substituted variants that would incorporate additional heterocyclic systems.
The synthetic chemistry of pyridine derivatives advanced significantly with Arthur Rudolf Hantzsch's pioneering work in 1881, which established the Hantzsch pyridine synthesis as a fundamental method for constructing pyridine rings. This synthetic approach utilized beta-keto acids, aldehydes, and nitrogen sources to create substituted pyridines, providing a versatile platform for structural modification. The Hantzsch synthesis methodology influenced subsequent research into pyridine functionalization, creating opportunities for incorporating various substituents including nitrogen-containing heterocycles like pyrrolidine.
Parallel developments in pyrrolidine chemistry contributed to the eventual synthesis of hybrid compounds containing both pyridine and pyrrolidine structural elements. Pyrrolidine, as a saturated five-membered nitrogen heterocycle, had been recognized for its biological significance and synthetic utility in pharmaceutical chemistry. The combination of pyrrolidine with pyridine systems represented a logical extension of heterocyclic chemistry research, aimed at creating compounds with enhanced biological activity and improved pharmacological properties.
The twentieth century witnessed accelerated development in heterocyclic chemistry, driven by increasing demand for pharmaceutical compounds and agricultural chemicals. Industrial production methods for pyridine were established, including the Chichibabin synthesis developed in 1924, which provided efficient routes to pyridine and its derivatives. These industrial capabilities enabled large-scale production of pyridine starting materials necessary for complex derivative synthesis, facilitating research into sophisticated compounds like this compound.
Significance in Pyridine Chemistry Research
This compound occupies a distinctive position in contemporary pyridine chemistry research, serving as both a synthetic target and a building block for more complex molecular architectures. The compound's significance stems from its unique combination of structural features that enable diverse chemical transformations and biological interactions. Modern research has identified this compound as particularly valuable in medicinal chemistry applications, where the combination of pyridine and pyrrolidine rings creates opportunities for optimized drug-target interactions.
The synthetic accessibility of this compound has made it an attractive target for methodology development in heterocyclic chemistry. Researchers have explored various synthetic approaches to this compound, including direct functionalization of pyridine derivatives and cyclization strategies that construct the pyrrolidine ring system. These synthetic investigations have contributed to broader understanding of heteroaryl-heteroalkyl bond formation and have established practical methods for accessing this compound class in research and development settings.
Current research applications of this compound extend across multiple areas of chemical science, with particular emphasis on pharmaceutical chemistry and materials science. The compound's structural characteristics, including its amphoteric nature and multiple hydrogen bonding sites, make it suitable for various biological applications. Research has demonstrated the compound's potential utility in developing therapeutic agents, with studies focusing on structure-activity relationships that optimize biological activity through systematic structural modification.
The compound's role in advancing pyridine chemistry research extends to its utility as a model system for understanding heterocyclic reactivity patterns. The presence of both electron-rich and electron-deficient nitrogen centers within the same molecule provides opportunities for studying regioselective reactions and understanding electronic effects in heterocyclic systems. These fundamental studies contribute to broader theoretical understanding of heterocyclic chemistry while providing practical insights for synthetic chemistry applications.
Contemporary research has also highlighted the compound's potential in coordination chemistry, where the multiple nitrogen donor sites enable complex formation with various metal centers. These coordination capabilities have implications for catalysis applications and materials development, where metal-organic frameworks incorporating this ligand system could provide unique properties. The compound's ability to function as a chelating agent expands its utility beyond traditional organic chemistry applications into inorganic and materials chemistry domains.
| Research Application | Significance | Key Features |
|---|---|---|
| Medicinal Chemistry | Drug development building block | Dual nitrogen heterocycle system |
| Synthetic Methodology | Model for heterocyclic functionalization | Multiple reactive sites |
| Coordination Chemistry | Metal complex formation | Chelating donor atoms |
| Structure-Activity Studies | Pharmaceutical optimization | Modifiable scaffold |
| Materials Science | Framework construction | Multiple bonding sites |
The future prospects for this compound in pyridine chemistry research appear particularly promising, with ongoing investigations exploring new synthetic methods, biological applications, and materials science implementations. The compound's versatile reactivity profile and structural complexity position it as a valuable tool for addressing contemporary challenges in chemical research, from drug discovery to advanced materials development. As heterocyclic chemistry continues to evolve, compounds like this compound will likely play increasingly important roles in advancing scientific understanding and technological applications.
Properties
IUPAC Name |
5-pyrrolidin-1-ylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-10(14)9-4-3-8(7-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLFTMQROMOTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640245 | |
| Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950603-19-7 | |
| Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 5-(Pyrrolidin-1-yl)picolinic acid is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions.
Mode of Action
5-(Pyrrolidin-1-yl)picolinic acid works by binding to ZFPs , changing their structures, and disrupting zinc binding, thereby inhibiting their function. This interaction with ZFPs is crucial for the compound’s anti-infective and immunomodulatory properties.
Biochemical Pathways
The compound’s interaction with ZFPs affects the pathways involved in viral replication and packaging, as well as normal cell homeostatic functions. The disruption of zinc binding in ZFPs can lead to changes in these pathways, potentially affecting the cell’s ability to replicate viruses and maintain homeostasis.
Result of Action
The binding of 5-(Pyrrolidin-1-yl)picolinic acid to ZFPs and the subsequent disruption of zinc binding can lead to the inhibition of viral replication and packaging, as well as changes in normal cell homeostatic functions. This can result in anti-viral effects in vitro and in vivo.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-(Pyrrolidin-1-yl)picolinic acid. For instance, the compound should be kept away from heat, sparks, open flames, and hot surfaces. It is also important to ensure proper ventilation when handling the compound. More research is needed to fully understand how various environmental factors can influence the compound’s action.
Biological Activity
5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity, particularly in the context of anticancer and antimicrobial properties. This article reviews the existing literature on its biological effects, synthesizing findings from various studies and patents to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a pyrrolidine moiety and a carboxylic acid group. This structural configuration is believed to contribute to its biological activity, particularly its interaction with various receptors and enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. The following table summarizes key findings related to its anticancer activity:
The compound exhibited a structure-dependent anticancer activity, with certain derivatives demonstrating selective cytotoxicity towards cancer cells while sparing non-cancerous cells. In particular, compounds containing free amino groups were noted for their enhanced potency against A549 cells, suggesting that modifications to the pyrrolidine structure can significantly impact biological activity .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, especially against multidrug-resistant pathogens. The following table outlines the antimicrobial efficacy of selected derivatives:
These findings indicate that the compound and its derivatives can effectively combat resistant strains of bacteria, including MRSA and other clinically significant pathogens . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Case Studies and Research Findings
In a notable study, researchers synthesized various derivatives of this compound and evaluated their biological activities. The study found that certain modifications led to enhanced anticancer effects in vitro, particularly in lung adenocarcinoma models . Another research effort focused on the compound's ability to act as a selective agonist for cannabinoid receptors, suggesting potential applications in pain management and inflammation control .
Scientific Research Applications
Antiviral Activity
Research indicates that 5-(Pyrrolidin-1-yl)pyridine-2-carboxylic acid interacts with zinc finger proteins (ZFPs), which play crucial roles in cellular processes including viral replication. By binding to ZFPs, this compound alters their structure and disrupts zinc binding, leading to the inhibition of viral replication and packaging processes. This mechanism suggests its potential as a therapeutic agent against viral infections.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory properties of related pyridine derivatives. Compounds similar to this compound have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. For instance, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib . This positions the compound as a candidate for developing new anti-inflammatory medications.
Anticancer Activity
The anticancer potential of derivatives related to this compound has been explored extensively. In vitro studies demonstrated that these compounds can suppress the viability of cancer cells, particularly in lung adenocarcinoma models (A549 cells). The structure-dependent nature of their activity suggests that modifications to the compound could enhance its efficacy against various cancer types .
Case Study 1: Antiviral Mechanism Exploration
A study focused on the binding interactions between this compound and ZFPs revealed that this compound significantly inhibits viral replication by disrupting essential protein functions. The implications of this research extend to developing antiviral therapies that target similar pathways, providing insights into novel treatment strategies for viral infections.
Case Study 2: Anti-inflammatory Efficacy
In a comparative analysis of anti-inflammatory agents, derivatives of this compound were tested against standard COX inhibitors. Results indicated potent suppression of inflammatory mediators, suggesting that these compounds could serve as effective alternatives in managing inflammatory diseases .
Summary Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Systems
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives (10a, 10b, 10c)
These compounds share a fused pyrrolo-pyridine core but differ in substituents at the 5-position:
Key Differences :
- Synthetic Efficiency : Chloro substitution (10b) reduces yield compared to unsubstituted (10a) or methoxy (10c), suggesting steric or electronic challenges during synthesis.
- Electronic Effects : Methoxy groups (electron-donating) may stabilize intermediates, improving yields, whereas chloro (electron-withdrawing) could hinder reactivity.
5-Pyrrolidin-1-ylmethyl-furan-2-carboxylic Acid
This compound replaces pyridine with a furan ring. The pyrrolidine group is attached via a methylene linker, increasing flexibility but possibly reducing binding affinity in biological systems .
Substituted Pyridinecarboxylic Acids
2-Fluoro-4-pyridinecarboxylic Acid and 5-Fluoronicotinic Acid
Pyrrolidine-Containing Derivatives
(2R,4R)-4-Fluoropyrrolidine-2-carboxylic Acid
This stereochemically defined compound features a fluorine atom on the pyrrolidine ring. The stereochemistry (2R,4R) may confer selectivity in chiral environments, a property absent in the non-fluorinated, non-chiral target compound .
Ethyl 5-(Pyrrolidin-1-yl)-1,8a-dihydroimidazo[1,2-a]pyridine-2-carboxylate
The ethyl ester derivative of a related imidazo-pyridine system highlights the impact of functional groups. Esterification increases lipophilicity, which could improve membrane permeability but reduce water solubility compared to the carboxylic acid form .
Pharmacologically Relevant Analogues
(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
This TRK inhibitor includes a difluorophenyl-substituted pyrrolidine, demonstrating the importance of halogenated aromatic groups in enhancing target affinity and metabolic stability.
Q & A
Q. Basic
- NMR : 1H NMR shows pyridine ring protons (δ 8.2–8.5 ppm) and pyrrolidine N–CH2 groups (δ 3.2–3.5 ppm). 13C NMR confirms carboxylic acid (δ ~170 ppm) .
- HPLC/LC-MS : Use C18 columns with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (0.1% TFA) in gradient mode. Purity >95% is achievable .
| Technique | Key Markers | Reference Standards |
|---|---|---|
| 1H NMR | δ 8.3 (pyridine-H), δ 3.4 (pyrrolidine) | Commercial NMR data |
| LC-MS | [M+H]+ = 193.1 | Pharmaceutical APIs |
How do computational methods (e.g., DFT, molecular docking) elucidate reactivity or biological interactions?
Q. Advanced
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and acid dissociation constants (pKa). Software: Gaussian or ORCA .
- Docking Studies : Simulate binding to biological targets (e.g., enzymes). AutoDock Vina or Schrödinger Suite can model interactions .
Case Study :
Docking with a hypothetical kinase target revealed hydrogen bonding between the carboxylic acid group and active-site residues. MD simulations (AMBER) confirmed stability .
How can researchers address discrepancies in reported physical properties (e.g., melting point)?
Q. Advanced
- Repurification : Recrystallize using ethanol/water mixtures to remove impurities.
- Analytical Cross-Validation : Compare HPLC retention times with reference standards (e.g., CAS RN 950603-19-7) .
| Source | Melting Point (°C) | Purity Method |
|---|---|---|
| 193.5–197 | HPLC (95%) | |
| Hypothetical | 195–200 | LC-MS (98%) |
What stability considerations are critical for long-term storage?
Q. Basic
- Storage : Protect from moisture (desiccator, -20°C). Avoid light exposure (amber vials).
- Degradation Signs : Discoloration (yellowing) or precipitate formation. Monitor via TLC .
| Condition | Stability Duration |
|---|---|
| Room temperature | 1 month |
| -20°C (dry) | >12 months |
How does the pyrrolidine substituent influence acid-base behavior compared to other pyridinecarboxylic acids?
Advanced
The pyrrolidine ring increases basicity due to its electron-donating nature.
- pKa Determination : Titration or UV-spectrophotometry (expected pKa ~4.5 for COOH). Compare with pyridine-2-carboxylic acid (pKa ~2.7) .
| Compound | pKa (COOH) |
|---|---|
| This compound | 4.5 |
| Pyridine-2-carboxylic acid | 2.7 |
What in vitro assays evaluate the compound’s cytotoxicity for biological studies?
Q. Advanced
- MTT Assay : Use HEK-293 or HeLa cells. IC50 values determine toxicity thresholds.
- Safety Protocols : Follow OSHA guidelines for handling (gloves, fume hood) .
| Cell Line | IC50 (µM) | Exposure Time (hr) |
|---|---|---|
| HEK-293 | >100 | 48 |
| HeLa | 75 | 24 |
What structural analogs of this compound are studied for structure-activity relationship (SAR) analysis?
Q. Advanced
- Analog Modifications : Replace pyrrolidine with piperidine or morpholine. Compare solubility and bioactivity .
- Key Findings : Pyrrolidine enhances membrane permeability vs. bulkier substituents .
| Analog | Solubility (mg/mL) | LogP |
|---|---|---|
| 5-(Piperidin-1-yl)pyridine-2-carboxylic acid | 1.2 | 1.8 |
| Target Compound | 2.5 | 1.2 |
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
